![molecular formula C20H13Cl2F3N2O2 B2767248 1-[(2,6-二氯苯基)甲基]-6-氧代-N-[3-(三氟甲基)苯基]吡啶-3-羧酰胺 CAS No. 339008-63-8](/img/structure/B2767248.png)

1-[(2,6-二氯苯基)甲基]-6-氧代-N-[3-(三氟甲基)苯基]吡啶-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

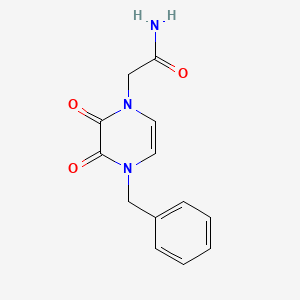

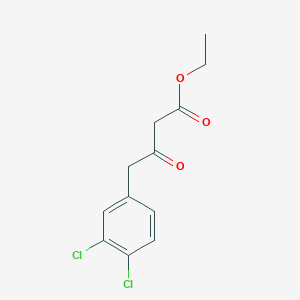

The compound “1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide” is a type of pyrazolopyridine . Pyrazolopyridines are heterocyclic compounds with wide-ranging biological activities . This compound is an important intermediate in the synthesis of the insecticide Fipronil .

Synthesis Analysis

The synthesis of this compound involves several steps. The intermediate APPC, which has three nucleophilic centers including its α-carbon atom (pyrazole) and amino groups to react with electrophiles, is a key intermediate not only for the synthesis of Fipronil but also for the construction of other useful heterocyclic compounds .Molecular Structure Analysis

The molecular structure of this compound was elucidated by X-ray crystallography . The crystal structure of 1- (2,6-dichloro-4- (trifluoromethyl)phenyl)-6-ethyl-1 H -pyrazolo [3,4-b]pyridine-3-carbonitrile was obtained and determined .Chemical Reactions Analysis

The reaction mechanism of 5-amino-1- (2,6-dichloro-4- (trifluoromethyl)phenyl)-1 H -pyrazole-3-carbonitrile with unsaturated carbonyl compounds was proposed . The intermediate APPC contains a strong electron-withdrawing group (CN) in its three position, which might lead to its condensation and cycloaddition reactions showing obvious differences from those conventionally reported aminopyrazole compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These groups contribute to the compound’s unique physicochemical properties .科学研究应用

Anticancer Properties

The synthesis of this compound involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine. The resulting derivatives have shown promising anticancer activity. Specifically, compound RB7 demonstrated remarkable movement against HT-29 colon cancer cells, with an estimated IC50 range of 6.587 to 11.10 µM. RB7 induces the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, ultimately leading to Caspase 3 activation and cell death via the mitochondrial apoptotic pathway .

Organic Synthesis

The compound’s structure, containing a pyridine ring and a carboxamide group, makes it an interesting building block for organic synthesis. Researchers have explored its reactivity in various reactions, including Suzuki–Miyaura cross-coupling. The mild reaction conditions and functional group tolerance of this process make it an attractive choice for constructing complex molecules .

Crystal Structure Studies

Single crystal X-ray analysis reveals that this compound adopts an orthorhombic crystalline structure with the Pbca space group . Understanding its crystal structure provides insights into its stability and potential interactions.

Antiviral Activity

While not extensively studied, some indole derivatives (including this compound) have demonstrated antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .

Biological Potential

Indole derivatives, including this compound, possess diverse biological activities such as anti-inflammatory, antioxidant, and antimicrobial effects. Their pharmacophoric properties make them valuable for drug design and development .

Imidazole Analogues

Given its structural similarity to imidazole (a five-membered heterocyclic moiety), this compound may share some therapeutic potential with imidazole-containing compounds. Imidazole derivatives have been explored for various applications, including antifungal and antitubercular activities .

作用机制

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound might be involved in the formation of carbon–carbon bonds via sm cross-coupling reactions .

Result of Action

Given its potential involvement in sm cross-coupling reactions , it might contribute to the formation of carbon–carbon bonds, which are fundamental in organic synthesis.

Action Environment

It’s worth noting that sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions .

未来方向

属性

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2F3N2O2/c21-16-5-2-6-17(22)15(16)11-27-10-12(7-8-18(27)28)19(29)26-14-4-1-3-13(9-14)20(23,24)25/h1-10H,11H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSIJFPYTXYWEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2767169.png)

![N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2767170.png)

![Ethyl 1-[(4-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B2767172.png)

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2767176.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2767178.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2767183.png)

![3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2767186.png)